Methyl 4-oxo-5-hexenoate
Description
Methyl 4-oxo-5-hexenoate is an α,β-unsaturated ester with a ketone group at the 4-position and a conjugated double bond between C5 and C6. While specific data on this compound are sparse in the provided evidence, its structural analogs—Ethyl 4-oxo-5-hexenoate (CAS: 90199-67-0) and Benzyl 4-oxo-5-hexenoate—are well-documented. These compounds are synthesized via palladium-catalyzed coupling of tributylvinyltin with 4-chlorooxobutyrate esters, yielding products in ~82% efficiency . The ester group (methyl, ethyl, or benzyl) influences physicochemical properties and biological activity. For instance, derivatives like the epoxide of ethyl 4-oxo-5-hexenoate act as potent inhibitors of prolyl 4-hydroxylase (P4H), a metalloenzyme critical in collagen biosynthesis . This compound is hypothesized to share similar reactivity and applications but requires further characterization.
Properties
IUPAC Name |
methyl 4-oxohex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFUUADXTLBDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-5-hexenoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-5-hexenoic acid with methanol in the presence of an acid catalyst. Another method includes the ring-opening of lactones, such as δ-hexalactone, using methanol and a metal oxide catalyst like cesium on silica (Cs/SiO2) to produce the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of metal oxide catalysts, such as cesium on silica, has been shown to improve selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-5-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like methyl 4-hydroxy-5-hexenoate.
Substitution: The alkene group in this compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides or halogens.
Major Products Formed
Oxidation: this compound can be oxidized to form methyl 4-oxo-5-hexenoic acid.
Reduction: Reduction can yield methyl 4-hydroxy-5-hexenoate.
Substitution: Electrophilic addition can produce halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-oxo-5-hexenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxo-5-hexenoate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-oxo-5-hexenoate
- Molecular Formula : C₈H₁₂O₃; Molecular Weight : 156.18 g/mol .
- Synthesis : Produced via Stille coupling of ethyl 4-chlorooxobutyrate with tributylvinyltin in HMPA solvent, yielding 82% .
- Key NMR Data : δ 6.38 (dd, J = 10/18 Hz, 1H, CH₂=CH), 5.13 (s, 2H, OCH₂CH₃), 2.94 (t, J = 7 Hz, 2H, CH₂CO) .
- Applications : Epoxidized to form a P4H inhibitor; the epoxide coordinates with the enzyme’s active-site iron, enabling irreversible inhibition .
Benzyl 4-oxo-5-hexenoate
- Molecular Formula : C₁₃H₁₄O₃; Molecular Weight : 218.25 g/mol (calculated).
- Synthesis : Analogous to ethyl ester synthesis, starting from benzyl 4-chlorooxobutyrate .
- Key NMR Data : δ 7.35 (m, 5H, aromatic), 5.13 (s, 2H, OCH₂C₆H₅), 2.70 (t, J = 7 Hz, 2H, CH₂CO) .
- Applications : Hydrogenation removes the benzyl group to generate free acids for further derivatization, highlighting its utility as a synthetic intermediate .
4-Methyl-5-oxo-hexanenitrile
- Molecular Formula: C₇H₁₁NO; Molecular Weight: 125.17 g/mol .
- Key Differences : Replaces the ester group with a nitrile (-CN), altering polarity and reactivity. Nitriles typically exhibit strong IR absorption near 2250 cm⁻¹, unlike esters (~1700 cm⁻¹) .
Data Tables
*Methyl derivative data extrapolated from ethyl/benzyl analogs.
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